Cas no 2228300-90-9 (3-(4,5-difluoro-2-nitrophenyl)-3,3-difluoropropan-1-ol)

3-(4,5-ジフルオロ-2-ニトロフェニル)-3,3-ジフルオロプロパン-1-オールは、高度にフッ素化された芳香族化合物であり、有機合成や医薬品中間体としての応用が期待される。その分子構造は、2つのフッ素原子とニトロ基が導入されたベンゼン環と、3位にジフルオロメチレン基を持つプロパノール鎖から構成される。このユニークな構造により、高い電子求引性と立体障害が生じ、反応性や溶解性の調整が可能となる。特に、フッ素原子の存在は代謝安定性の向上や脂溶性の制御に寄与し、医薬品開発におけるリード化合物としての有用性が示唆される。また、ヒドロキシル基を有するため、さらなる誘導体化にも適している。

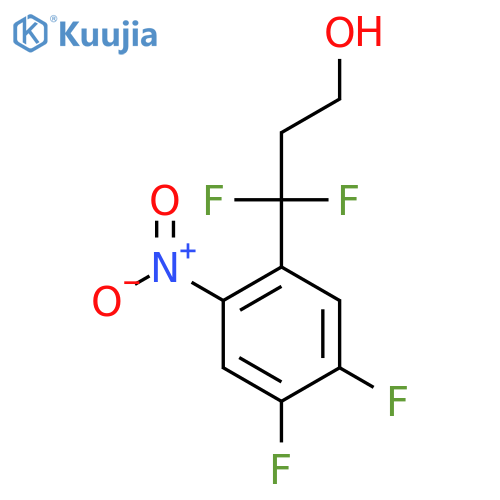

2228300-90-9 structure

商品名:3-(4,5-difluoro-2-nitrophenyl)-3,3-difluoropropan-1-ol

3-(4,5-difluoro-2-nitrophenyl)-3,3-difluoropropan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-(4,5-difluoro-2-nitrophenyl)-3,3-difluoropropan-1-ol

- EN300-1950924

- 2228300-90-9

-

- インチ: 1S/C9H7F4NO3/c10-6-3-5(9(12,13)1-2-15)8(14(16)17)4-7(6)11/h3-4,15H,1-2H2

- InChIKey: OIGLVSKERSOJMD-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(C(=CC=1[N+](=O)[O-])F)F)(CCO)F

計算された属性

- せいみつぶんしりょう: 253.03620573g/mol

- どういたいしつりょう: 253.03620573g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 284

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

3-(4,5-difluoro-2-nitrophenyl)-3,3-difluoropropan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1950924-0.5g |

3-(4,5-difluoro-2-nitrophenyl)-3,3-difluoropropan-1-ol |

2228300-90-9 | 0.5g |

$1357.0 | 2023-09-17 | ||

| Enamine | EN300-1950924-0.05g |

3-(4,5-difluoro-2-nitrophenyl)-3,3-difluoropropan-1-ol |

2228300-90-9 | 0.05g |

$1188.0 | 2023-09-17 | ||

| Enamine | EN300-1950924-1g |

3-(4,5-difluoro-2-nitrophenyl)-3,3-difluoropropan-1-ol |

2228300-90-9 | 1g |

$1414.0 | 2023-09-17 | ||

| Enamine | EN300-1950924-5.0g |

3-(4,5-difluoro-2-nitrophenyl)-3,3-difluoropropan-1-ol |

2228300-90-9 | 5g |

$4102.0 | 2023-05-26 | ||

| Enamine | EN300-1950924-0.1g |

3-(4,5-difluoro-2-nitrophenyl)-3,3-difluoropropan-1-ol |

2228300-90-9 | 0.1g |

$1244.0 | 2023-09-17 | ||

| Enamine | EN300-1950924-1.0g |

3-(4,5-difluoro-2-nitrophenyl)-3,3-difluoropropan-1-ol |

2228300-90-9 | 1g |

$1414.0 | 2023-05-26 | ||

| Enamine | EN300-1950924-0.25g |

3-(4,5-difluoro-2-nitrophenyl)-3,3-difluoropropan-1-ol |

2228300-90-9 | 0.25g |

$1300.0 | 2023-09-17 | ||

| Enamine | EN300-1950924-10g |

3-(4,5-difluoro-2-nitrophenyl)-3,3-difluoropropan-1-ol |

2228300-90-9 | 10g |

$6082.0 | 2023-09-17 | ||

| Enamine | EN300-1950924-2.5g |

3-(4,5-difluoro-2-nitrophenyl)-3,3-difluoropropan-1-ol |

2228300-90-9 | 2.5g |

$2771.0 | 2023-09-17 | ||

| Enamine | EN300-1950924-10.0g |

3-(4,5-difluoro-2-nitrophenyl)-3,3-difluoropropan-1-ol |

2228300-90-9 | 10g |

$6082.0 | 2023-05-26 |

3-(4,5-difluoro-2-nitrophenyl)-3,3-difluoropropan-1-ol 関連文献

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

2228300-90-9 (3-(4,5-difluoro-2-nitrophenyl)-3,3-difluoropropan-1-ol) 関連製品

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 61549-49-3(9-Decenenitrile)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量